molecular formula C19H17N3O4 B2964676 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-nitrobenzamide CAS No. 851404-47-2

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-nitrobenzamide

Cat. No.: B2964676
CAS No.: 851404-47-2
M. Wt: 351.362
InChI Key: MONUMVQHAPTABM-UHFFFAOYSA-N
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Description

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research on the synthesis of heterocyclic compounds, such as the work by Plescia et al. (1978), showcases methodologies that involve nitrobenzamides in the formation of complex heterocyclic structures. These methods could potentially be applied to the synthesis of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-nitrobenzamide, illustrating its role in the preparation of novel heterocyclic compounds with potential pharmaceutical applications Studies on the synthesis of heterocyclic compounds. Part I. The pschorr reaction in the pyrazole series.

Catalytic Processes in Organic Synthesis

The catalytic activity of metal complexes in organic synthesis, as described by Romero et al. (2013), provides insight into the reduction and functionalization of nitrobenzamides. Such research highlights the potential of this compound in catalysis, particularly in the formation of quinazolinone derivatives through one-pot synthetic procedures A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite.

Pharmaceutical and Medicinal Chemistry

The investigation into sigma-2 receptor probes by Xu et al. (2005) underscores the significance of quinoline derivatives in medicinal chemistry, particularly in the context of developing novel ligands for receptor imaging. This suggests a possible application of this compound in the design and development of new pharmaceutical agents targeting specific receptors or biological pathways [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe.

Material Science and Polymerization Catalysis

Research on nickel complexes for ethylene polymerization, as demonstrated by Zhang et al. (2011), indicates the utility of nitroarylamine derivatives in catalyzing polymer formation. This highlights a potential application of this compound in material science, particularly in the synthesis and characterization of polymers Synthesis, Characterization, and Ethylene Polymerization Behavior of 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel Dichlorides: Influence of the Nitro Group and Impurities on Catalytic Activity.

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-5-6-13-10-15(19(24)21-17(13)9-12)7-8-20-18(23)14-3-2-4-16(11-14)22(25)26/h2-6,9-11H,7-8H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONUMVQHAPTABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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